molecular formula C12H19NO4 B126514 (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate CAS No. 84348-39-0

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

Cat. No. B126514
CAS RN: 84348-39-0
M. Wt: 241.28 g/mol
InChI Key: CEEDNDKFZGTXOZ-VIFPVBQESA-N
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Description

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 84348-39-0 . It has a molecular weight of 241.29 and a linear formula of C12H19NO4 . The compound contains a total of 36 atoms, including 19 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate consists of 12 Carbon atoms, 19 Hydrogen atoms, 1 Nitrogen atom, and 4 Oxygen atoms .


Physical And Chemical Properties Analysis

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is a colorless to pale-yellow to yellow-brown solid or liquid . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Chiral Auxiliary and Synthesis

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate has been explored as a chiral auxiliary in various synthetic applications. For instance, Studer, Hintermann, and Seebach (1995) demonstrated its use in the synthesis of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid, showcasing its effectiveness in stereoselective transformations (Studer, Hintermann, & Seebach, 1995).

Medicinal Chemistry

In medicinal chemistry, 4-fluoropyrrolidine derivatives, which can be synthesized from compounds like (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate, are significant. Singh and Umemoto (2011) highlighted their role as dipeptidyl peptidase IV inhibitors and as synthons for medicinal applications (Singh & Umemoto, 2011).

Antimicrobial Activity

The compound has been used in the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, with Sreekanth and Jha (2020) identifying antimicrobial properties in some of these derivatives (Sreekanth & Jha, 2020).

Dynamic Kinetic Resolution

Kubo, Hintermann, Takahashi, and Nunami (1997) reported the use of similar compounds in dynamic kinetic resolution, a method crucial for the synthesis of biologically active compounds, demonstrating the compound's utility in stereoselective carbon-carbon bond formation (Kubo, Hintermann, Takahashi, & Nunami, 1997).

NMR Tagging in Protein Research

O-tert-Butyltyrosine, a derivative, has been applied in protein research as an NMR tag. Chen et al. (2015) illustrated its use in high-molecular-weight systems and in measuring ligand binding affinities, highlighting its potential in biochemical studies (Chen et al., 2015).

Corrosion Inhibition

The compound's derivatives have also been studied for their corrosion inhibition properties. Praveen et al. (2021) investigated tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrating its effectiveness in protecting carbon steel in corrosive environments (Praveen et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h9H,1,6-7H2,2-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEDNDKFZGTXOZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577681
Record name 1-tert-Butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

CAS RN

84348-39-0
Record name 1-tert-Butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of methyltriphenylphosphonium iodide (1.25 g, 3.08 mmol) in THF (20 ml) at 0° C., 4-oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (500 mg, 2.05 mmol) and potassium ter-butoxide (460 mg, 4.11 mmol) was added. It was stirred for overnight at room temperature. Water was added and the compound was extracted with ethyl acetate. The ethyl acetate layer was washed with brine, dried over sodium sulphate, filtered and concentrated under vacuum. Purification by column chromatography offered 4-methylene-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester as a colorless oil (0.23 g, 46%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
460 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BJ Littler, M Aizenberg, NB Ambhaikar… - … Process Research & …, 2015 - ACS Publications
The scale-up of a prototype HCV protease inhibitor (1) from gram scale in the laboratory to kilogram scale in the pilot plant is described. Key features of the optimization included the …
Number of citations: 14 pubs.acs.org

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